Balanced Rhodesain Binding Affinity (Ki) Among P3-Substituted Analogs
SPR7 demonstrates a Ki of 0.51 nM against rhodesain, positioning it between the ultra-high affinity unsubstituted analog (Compound 1: 0.15 nM) and the 4-Cl mono-substituted analog (Compound 6: 0.78 nM) . While Compound 1's superior Ki does not translate to cellular potency due to permeability defects, SPR7 maintains sub-nanomolar affinity sufficient for potent irreversible inhibition .
| Evidence Dimension | Rhodesain inhibition constant (Ki) |
|---|---|
| Target Compound Data | 0.51 ± 0.36 nM |
| Comparator Or Baseline | Compound 1 (unsubstituted phenyl): 0.15 ± 0.06 nM; Compound 6 (4-Cl): 0.78 ± 0.13 nM; Compound 8 (4-Cl,2-CF3): 1.04 ± 0.31 nM |
| Quantified Difference | SPR7 Ki is 3.4-fold higher than Compound 1, 1.5-fold lower than Compound 6, and 2.0-fold lower than Compound 8 |
| Conditions | Fluorogenic assay using Z-Phe-Arg-AMC substrate, recombinant rhodesain, pH 5.5, 25°C |
Why This Matters
SPR7 achieves an optimal balance: sufficient target engagement for irreversible inactivation without sacrificing cellular permeability, a trade-off observed with higher-affinity analogs.
- [1] Di Chio C, Previti S, De Luca F, et al. Development of Urea-Bond-Containing Michael Acceptors as Antitrypanosomal Agents Targeting Rhodesain. ACS Med Chem Lett. 2022;13(7):1083-1090. doi:10.1021/acsmedchemlett.2c00084 View Source
